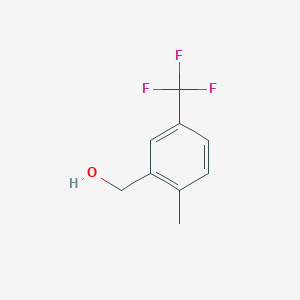

2-Methyl-5-(trifluoromethyl)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

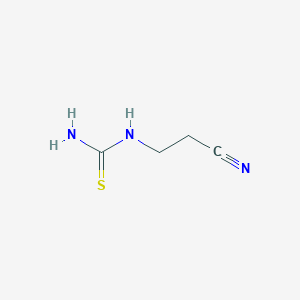

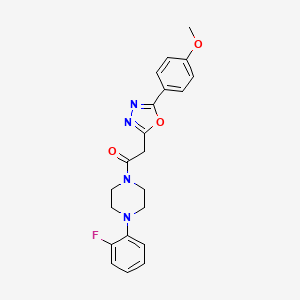

“2-Methyl-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C8H7F3O . It is also known as “2-(Trifluoromethyl)benzyl alcohol” and is a member of (trifluoromethyl)benzenes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to it. Additionally, there is a benzyl alcohol group (-CH2OH) attached to the benzene ring .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 176.14 . It has a boiling point of 90 °C at 20 mmHg and a density of 1.326 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Mix-and-Heat Benzylation of Alcohols

2-Methyl-5-(trifluoromethyl)benzyl alcohol serves as a reagent in the benzylation of a wide range of alcohols, leading to the formation of benzyl ethers. This process, facilitated by a bench-stable pyridinium salt, is notable for its efficiency and the high yields of benzyl ethers produced from various alcohols (Poon & Dudley, 2006).

Secondary Benzylation Catalyzed by Metal Triflates

Metal triflates, including lanthanoid, scandium, and hafnium triflates, have been utilized to catalyze the secondary benzylation of carbon, nitrogen, and oxygen nucleophiles with secondary benzyl alcohol. This process demonstrates the chemical's application in complex organic synthesis, allowing for the alkylation of sensitive functional groups without degradation (Noji et al., 2003).

O-Benzylating Agent for Functionalized Alcohols

The compound has been explored as an O-benzylating agent, specifically in the formation of benzyl ethers from functionalized alcohols. This method showcases its role in synthesizing ether compounds, which are crucial in various chemical industries (Yamada, Fujita, & Kunishima, 2012).

Renewable Benzyl Alcohol Production

In biotechnological research, the synthesis of benzyl alcohol from renewable sources has been investigated, highlighting the potential of this compound in sustainable chemical production processes. This involves engineering microbial pathways to convert glucose to benzyl alcohol, underscoring the compound's relevance in green chemistry (Pugh et al., 2015).

Photocatalytic Oxidation in Environmental Applications

The compound's derivatives, specifically 4-(trifluoromethyl)benzyl alcohol, have been subjected to photocatalytic oxidation to form corresponding aldehydes. This process, catalyzed by titanium dioxide under visible light, signifies its application in environmental chemistry and pollutant degradation (Higashimoto et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-methyl-5-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDCFSFHZBKBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2766884.png)

![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766886.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2766887.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2766889.png)

![(4R)-4-Methyl-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2766890.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)

![6-[2-(2-Cyanoanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2766897.png)

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2766901.png)